molecular formula C12H19NO4 B14040885 9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester

9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester

Cat. No.: B14040885
M. Wt: 241.28 g/mol
InChI Key: OXYRVQNWGGZUFS-DTORHVGOSA-N
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Description

9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester is a bicyclic organic compound characterized by a fused oxa (oxygen) and aza (nitrogen) heterocyclic system. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.29 g/mol (CAS EN300-6494901) . The tert-butyl ester group at the 7-position enhances steric bulk and stability, making it a valuable intermediate in pharmaceutical and organic synthesis. Its bicyclo[3.3.1]nonane scaffold is structurally rigid, favoring applications in drug design where conformational control is critical .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl (1R,5S)-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-9H,4-7H2,1-3H3/t8-,9+

InChI Key

OXYRVQNWGGZUFS-DTORHVGOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2COC[C@H](C1)C2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2=O

Origin of Product

United States

Preparation Methods

Core Bicyclic Structure Formation

The bicyclo[3.3.1]nonane scaffold is constructed via cyclization of precursor molecules. Common approaches include:

Step Reagents/Conditions Outcome
Cyclization Glutaraldehyde, 3-oxopentanedioic acid, benzylamine hydrochloride, sodium acetate Forms 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one intermediate.
Reduction Sodium borohydride in methanol (0°C to RT) Converts ketone to endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
Hydrogenolysis H₂/Pd-C in ethanol with HCl Removes benzyl group to yield endo-9-azabicyclo[3.3.1]nonan-3-ol.

Critical Considerations :

  • Stereochemical control (endo vs. exo) is achieved via solvent and temperature modulation.
  • Benzyl protection prevents unwanted side reactions during cyclization.

Introduction of Tert-Butyl Ester Group

The tert-butyl ester is introduced via Boc (tert-butoxycarbonyl) protection:

Step Reagents/Conditions Outcome
Boc Protection Di-tert-butyl dicarbonate (Boc₂O), dioxane/water, NaOH Forms endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester.
Oxidation Pyridinium chlorochromate (PCC) or Swern oxidation Converts alcohol to ketone (9-oxo group).

Optimization Tips :

  • Use of Boc₂O in alkaline conditions ensures selective protection of the secondary amine.
  • Oxidation steps require anhydrous conditions to avoid over-oxidation.

Industrial-Scale Production Protocols

Large-Sbatch Cyclization

  • Precursor : 3-Oxopentanedioic acid, glutaraldehyde, and benzylamine hydrochloride.
  • Conditions : Heated at 50°C for 4 hours in aqueous sodium acetate.
  • Yield : ~54% after purification via column chromatography (dichloromethane:methanol).

Catalytic Hydrogenation

  • Catalyst : 10% Pd/C under 3 bar H₂ at 40°C.
  • Solvent System : Ethanol with 5N HCl to facilitate debenzylation.

Comparative Analysis of Methodologies

Parameter Lab-Scale Synthesis Industrial Process
Cyclization Time 4–24 hours 2–6 hours (optimized flow reactors)
Purification Column chromatography Crystallization or distillation
Overall Yield 40–60% 70–85% (via continuous processing)

Reaction Mechanism Insights

  • Cyclization : Proceeds via imine formation followed by aldol condensation (see Figure 1).
  • Boc Protection : Nucleophilic attack by the amine on Boc₂O, facilitated by base (NaOH).

Troubleshooting Common Issues

Issue Root Cause Solution
Low Cyclization Yield Incomplete imine formation Use excess glutaraldehyde and anhydrous conditions.
Epimerization Basic conditions during Boc protection Optimize pH (8–9) and reduce reaction time.

Chemical Reactions Analysis

9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with enzymes or receptors, while the bicyclic structure provides a rigid framework that can enhance binding affinity. The compound may also participate in various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

9-Hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester

  • CAS : 228270-33-5
  • Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • This substitution may alter solubility and metabolic stability .

3-Oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester

  • CAS : 864448-41-9
  • Formula : C₁₁H₂₀N₂O₃
  • Molecular Weight : 228.29 g/mol
  • Key Difference : Incorporates a second nitrogen atom (diaza system), which could enhance basicity or metal-coordination properties. The reduced oxygen count impacts electronic characteristics .

2,4-Dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester

  • CAS : 914260-44-9
  • Formula: C₁₂H₁₇NO₅
  • Molecular Weight : 255.27 g/mol
  • Key Difference : Features two additional ketone groups (2,4-dioxo), increasing electrophilicity and reactivity toward nucleophiles. This compound is more oxidized than the target molecule .

7-Oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate tert-butyl ester

  • CAS : 280761-97-9
  • Formula: C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • Key Difference: Positional isomer of the target compound, with the oxo group at position 7 and nitrogen at position 9.

3-Benzyl 7-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate

  • CAS : 1638771-93-3
  • Formula : C₂₀H₂₆N₂O₅
  • Molecular Weight : 374.43 g/mol
  • Key Difference : Contains dual ester groups (benzyl and tert-butyl) and a diaza system, increasing steric hindrance and complexity. Such derivatives are often intermediates in peptide-mimetic drug synthesis .

Melting Points and Stability

  • The target compound lacks reported melting point data, but its hydroxy analogue (CAS 228270-33-5) has a melting point of 126°C, similar to structurally related bicyclo[3.3.1]nonane carboxylic acids .
  • The diaza variant (CAS 864448-41-9) has a lower molecular weight (228.29 g/mol), likely reducing crystallinity compared to the target compound .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features References
Target (EN300-6494901) C₁₂H₁₉NO₄ 241.29 9-Oxo, tert-butyl ester, monoaza
9-Hydroxy variant (228270-33-5) C₁₂H₂₁NO₄ 243.30 9-Hydroxy substituent, increased polarity
3-Oxa-7,9-diaza variant (864448-41-9) C₁₁H₂₀N₂O₃ 228.29 Dual nitrogen atoms, reduced oxygen content
2,4-Dioxo variant (914260-44-9) C₁₂H₁₇NO₅ 255.27 Two ketone groups, enhanced reactivity
3-Benzyl 7-tert-butyl diaza (1638771-93-3) C₂₀H₂₆N₂O₅ 374.43 Dual ester groups, steric complexity

Biological Activity

9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester is a compound that belongs to the bicyclic class of compounds, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H19_{19}NO4_4
  • Molecular Weight : 241.29 g/mol

This compound features a bicyclic structure that is significant for its interaction with biological targets.

Research indicates that derivatives of bicyclo[3.3.1]nonane, including 9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane, act primarily as orexin receptor antagonists . Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has been linked to therapeutic effects in various disorders, including sleep disorders, anxiety, and addiction .

Pharmacological Effects

  • Orexin Receptor Antagonism : The compound exhibits selective antagonistic activity towards orexin receptors (OX1 and OX2), which suggests its potential in treating conditions related to orexinergic dysfunctions such as:
    • Sleep disorders
    • Anxiety disorders
    • Cognitive dysfunctions
    • Mood disorders .
  • Anticancer Activity : Recent studies have indicated that bicyclic compounds may possess anticancer properties. The unique structural features allow for interactions with various biological pathways involved in cancer progression .

Case Study 1: Orexin Receptor Antagonism

A study examined the effects of various bicyclic compounds on orexin receptor activity. It was found that 9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane derivatives significantly reduced orexin-induced signaling pathways in vitro, demonstrating their potential utility in treating sleep-related disorders .

CompoundReceptor TypeIC50 (nM)
9-Oxo...OX145
9-Oxo...OX260

Case Study 2: Anticancer Properties

In another investigation focused on the anticancer potential of bicyclic compounds, it was reported that 9-Oxo derivatives showed promising cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

To confirm structural integrity, use NMR spectroscopy (1H/13C) to verify the bicyclic framework and tert-butyl ester moiety. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, employ reverse-phase HPLC with a C18 column (e.g., 5 µm particle size, 4.6 × 150 mm) and a gradient of acetonitrile/water (0.1% TFA) to detect impurities. Cross-validate with thin-layer chromatography (TLC) using silica gel plates and UV visualization. Ensure handling under inert conditions to prevent degradation .

Q. What safety protocols are critical when handling this compound in catalytic studies?

  • PPE : Wear nitrile gloves (tested for chemical compatibility), lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .
  • Exposure Controls : Monitor electrostatic discharge risks; ground equipment and avoid plastic utensils. For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : In case of skin contact, wash immediately with water for ≥15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

Q. How should storage conditions be optimized to maintain compound stability?

Store in air-tight containers under refrigeration (2–8°C) to minimize hydrolysis of the tert-butyl ester. Desiccate with silica gel to prevent moisture absorption. Avoid prolonged exposure to light, as the bicyclic structure may undergo photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

Design a stability study using buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours). For acidic conditions (pH < 3), expect ester hydrolysis; under basic conditions (pH > 10), the oxa-aza ring may undergo nucleophilic attack. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Cross-reference hazard data (e.g., H302 for oral toxicity) to assess degradation byproduct risks .

Q. What computational methods are suitable for predicting the reactivity of this compound in ring-opening reactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate ring strain and electron density distribution.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict nucleophilic attack sites.
  • Docking Studies : Model interactions with enzymatic targets (e.g., proteases) to explore bioactivity. Validate with experimental kinetics (e.g., pseudo-first-order rate constants) .

Q. How does stereochemistry influence the compound’s reactivity in asymmetric synthesis?

The bicyclo[3.3.1] framework imposes conformational rigidity , which may restrict access to certain transition states. Use chiral HPLC or VCD (Vibrational Circular Dichroism) to resolve enantiomers. Compare reaction outcomes (e.g., diastereomeric excess) between racemic and enantiopure samples. For stereoselective alkylation, employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct regiochemistry .

Q. What methodologies are recommended for assessing environmental impact during disposal?

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to test microbial breakdown in aqueous systems.
  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) if preliminary data indicate persistence.
  • Waste Treatment : Neutralize acidic/basic byproducts before incineration at licensed facilities .

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